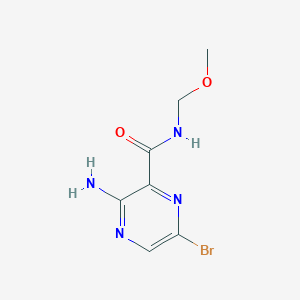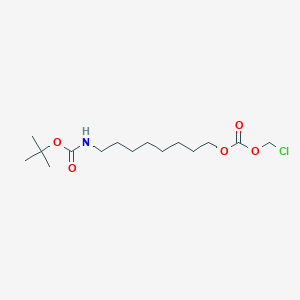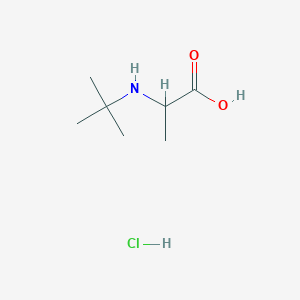
4-(3,3-Difluoroazetidin-1-yl)-3-fluorobenzaldehyde
Übersicht
Beschreibung
It has a molecular formula of C10H8F3NO and a molecular weight of 215.17 g/mol. The structure consists of a benzaldehyde group with a fluorine atom at the 3-position and a 3,3-difluoroazetidin-1-yl group at the 4-position.
Vorbereitungsmethoden
The synthesis of 4-(3,3-Difluoroazetidin-1-yl)-3-fluorobenzaldehyde involves several steps. One common method includes the reaction of 3-fluorobenzaldehyde with 3,3-difluoroazetidine under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Analyse Chemischer Reaktionen
4-(3,3-Difluoroazetidin-1-yl)-3-fluorobenzaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(3,3-Difluoroazetidin-1-yl)-3-fluorobenzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(3,3-Difluoroazetidin-1-yl)-3-fluorobenzaldehyde is not fully understood. its structure suggests that it may interact with specific molecular targets and pathways in biological systems. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
4-(3,3-Difluoroazetidin-1-yl)-3-fluorobenzaldehyde can be compared with other similar compounds such as:
3-Fluorobenzaldehyde: Lacks the azetidine ring, making it less complex.
4-(3,3-Difluoroazetidin-1-yl)benzaldehyde: Lacks the fluorine atom at the 3-position of the benzaldehyde ring.
The unique combination of the fluorine atoms and the azetidine ring in this compound makes it distinct and potentially more versatile in various applications.
Eigenschaften
IUPAC Name |
4-(3,3-difluoroazetidin-1-yl)-3-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-8-3-7(4-15)1-2-9(8)14-5-10(12,13)6-14/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPHMEANQQTDLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=C(C=C2)C=O)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid](/img/structure/B1407810.png)
![4-Ethoxy-2',3',4'-trifluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1407811.png)



![Methyl 3-(3-hydroxyprop-1-yn-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B1407816.png)



![8-Cyclopropyl-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde](/img/structure/B1407823.png)



